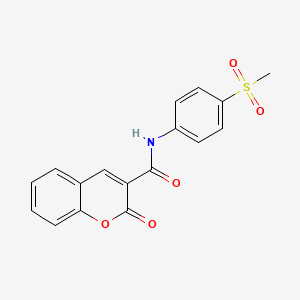

3-Carboxamido coumarin, 21

描述

Contextualization within Coumarin (B35378) Chemistry and Medicinal Chemistry Scaffolds

The coumarin, or 2H-chromen-2-one, framework is a prominent structural motif found in numerous natural products and synthetic compounds. frontiersin.orgresearchgate.net This benzopyrone skeleton is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified, allowing for the synthesis of a large library of derivatives with diverse pharmacological properties. nih.govmdpi.com Coumarin derivatives have demonstrated a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. researchgate.netnih.gov Their unique, conjugated system and electron-rich nature are key to their interactions with various biological molecules and ions. nih.gov

Historical Perspectives on Coumarin Derivatives in Research

The history of coumarin research dates back to 1820, when it was first isolated from the tonka bean. frontiersin.orgwikipedia.org A significant milestone in the therapeutic application of coumarins was the discovery of the anticoagulant properties of dicoumarol, a derivative formed in spoiled sweet clover. This led to the development of widely used anticoagulant drugs like warfarin (B611796). frontiersin.orgwikipedia.org Over the years, research has expanded to explore a vast array of other biological activities, moving far beyond anticoagulation. frontiersin.orgresearchgate.net The ease of synthesis, including named reactions like the Perkin and Pechmann condensations, has facilitated extensive investigation into this class of compounds. researchgate.netwikipedia.org

Significance of the 3-Carboxamido Moiety in Coumarin Scaffolds

The introduction of a carboxamide group at the 3-position of the coumarin ring has been shown to be a critical modification for enhancing and modulating biological activity. acs.orgontosight.ai This moiety plays a significant role in the molecule's ability to interact with biological targets, often through hydrogen bonding. nih.gov Research has demonstrated that the nature of the substituent on the carboxamide nitrogen can significantly influence the compound's potency and selectivity. acs.org

For instance, specific N-substituted 3-carboxamidocoumarins have shown potent anticancer activity. mdpi.comresearchgate.netnih.gov Studies have revealed that the presence of the benzamide (B126) functionality is an important feature for anticancer effects, with some derivatives showing cytotoxicity comparable to the drug doxorubicin. mdpi.comresearchgate.net In the realm of antimicrobial research, while coumarin-3-carboxylic acid itself shows antibacterial properties, the conversion to certain carboxamides can alter this activity, indicating the substituent's importance. mdpi.comnih.gov Furthermore, this moiety is crucial for the development of enzyme inhibitors, such as those targeting monoamine oxidases (MAOs), where the carboxamide group influences both potency and selectivity. nih.govacs.org The hydrolysis of the 3-carboxamide back to a carboxylic acid has also been shown to improve antiproliferative activity in some cases, highlighting the importance of this position for biological interaction. nih.gov

Overview of Research Trajectories for 3-Carboxamido Coumarin Derivatives

Current research into 3-carboxamido coumarin derivatives is diverse and dynamic, with several key trajectories. A major focus is on the development of novel anticancer agents. mdpi.comfrontiersin.org Scientists are designing and synthesizing these compounds to target specific enzymes and pathways involved in cancer progression, such as casein kinase 2 (CK2) and the ErbB-2 receptor. researchgate.netresearchgate.net

Another significant area of investigation is in the field of neurodegenerative diseases. nih.gov Researchers are exploring 3-carboxamido coumarins as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B), enzymes implicated in the pathology of conditions like Parkinson's and Alzheimer's disease. nih.govacs.org

The development of new antimicrobial agents is also a prominent research direction. lew.roresearchgate.net Studies have evaluated 3-carboxamido coumarins for their activity against various bacterial and fungal strains. lew.roresearchgate.net For example, certain derivatives have shown promising antifungal activity against pathogens like Botrytis cinerea and Rhizoctorzia solani. researchgate.net

Furthermore, these derivatives are being investigated for other therapeutic applications, including as anti-inflammatory agents and for their potential to combat parasitic diseases like Chagas disease by exerting both antioxidant and trypanocidal activities. lew.roresearchgate.netup.pt The strategy of creating hybrid molecules, combining the coumarin-3-carboxamide scaffold with other pharmacologically active moieties, is also being actively pursued to develop multifunctional drug candidates. nih.gov

Research Findings on 3-Carboxamido Coumarin Derivatives

Table of Mentioned Compounds

Structure

3D Structure

属性

分子式 |

C17H13NO5S |

|---|---|

分子量 |

343.4 g/mol |

IUPAC 名称 |

N-(4-methylsulfonylphenyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C17H13NO5S/c1-24(21,22)13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)23-17(14)20/h2-10H,1H3,(H,18,19) |

InChI 键 |

QJBHODZBXYTRMA-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Carboxamido Coumarin Derivatives

De Novo Synthesis Strategies for the Coumarin-3-Carboxamide Core

The construction of the fundamental coumarin-3-carboxamide structure can be achieved through several reliable synthetic methodologies.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone for the synthesis of coumarin (B35378) derivatives, including those with a 3-carboxamido group. tandfonline.com This reaction typically involves the condensation of an ortho-hydroxyaryl aldehyde, such as salicylaldehyde (B1680747), with an active methylene (B1212753) compound. tandfonline.comsapub.org For the synthesis of coumarin-3-carboxylic acids, which are precursors to the carboxamides, Meldrum's acid is a commonly used active methylene compound. nih.gov The reaction can be performed in water at room temperature, with catalysts like sodium azide (B81097) or potassium carbonate affording high yields. nih.gov Another approach involves the reaction of salicylaldehyde with diethyl malonate. sapub.org The resulting ethyl coumarin-3-carboxylate can then be converted to the corresponding carboxamide. acgpubs.org Various catalysts, including piperidine (B6355638) and L-proline, have been employed to facilitate this condensation, sometimes under microwave irradiation or ultrasound conditions to improve efficiency. tandfonline.comnih.govacgpubs.org

Table 1: Examples of Knoevenagel Condensation for Coumarin-3-Carboxylic Acid/Ester Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Salicylaldehyde, Meldrum's acid | Sodium azide, Water, RT | Coumarin-3-carboxylic acid | 99% | nih.gov |

| Salicylaldehyde, Diethyl malonate | Piperidine, EtOH, Reflux | Ethyl coumarin-3-carboxylate | High | acgpubs.org |

Multi-Component Reaction Pathways (e.g., Ugi-Four-Component Reaction)

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for the synthesis of α-acylaminocarboxamides. tcichemicals.comnih.gov In the context of coumarin chemistry, a series of novel pseudopeptides containing a coumarin skeleton were synthesized via the Ugi-4CR. researchgate.net This reaction involves the combination of an aldehyde, an amine, an isocyanide, and a carboxylic acid. tcichemicals.comnih.gov Specifically, 3-substituted coumarin-3-carboxamides have been formed through the reaction of benzaldehyde (B42025) derivatives, anilines, coumarin-3-carboxylic acid, and isocyanides at room temperature, resulting in high yields. researchgate.net This method is valued for its ability to generate molecular diversity and construct complex structures with multiple amide bonds in one pot. researchgate.netnih.gov

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a green and sustainable approach for chemical synthesis. A two-step enzymatic synthesis of coumarin carboxamide derivatives has been demonstrated. mdpi.comresearcher.life In this process, salicylaldehyde and dimethyl malonate are first reacted to form coumarin carboxylate methyl derivatives. mdpi.comresearchgate.net This intermediate is then subjected to amidation with various amines catalyzed by an immobilized lipase (B570770), such as Lipase TL IM from Thermomyces lanuginosus, often in a continuous flow microreactor. mdpi.comresearcher.liferesearchgate.net This enzymatic method offers several advantages, including mild reaction conditions, short reaction times, and reduced environmental impact. mdpi.comresearcher.life

Post-Synthetic Functionalization and Derivatization Strategies

Once the coumarin-3-carboxamide core is established, further modifications can be introduced to fine-tune its properties.

Amidation Reactions and Amine Coupling Approaches

The direct amidation of coumarin-3-carboxylic acids is a common strategy for synthesizing 3-carboxamido coumarins. This can be achieved using various coupling reagents. For instance, tetraalkylthiuram disulfides have been used as amidation reagents in the presence of copper salts under mild conditions. researchgate.net This method is compatible with a range of functional groups. researchgate.net Another approach involves a one-pot domino decarboxylative amidation reaction, which can be performed under catalyst-free conditions using a green solvent. rsc.org Tandem conjugate addition, decarboxylation, and amidation of coumarin-3-carboxylic acid derivatives with pyrazolones have also been developed, offering excellent yields and a broad substrate scope under mild, catalyst-free conditions. rsc.orgrsc.org Furthermore, the activation of the carboxylic acid, for example, by forming an N-succinimidyl ester, facilitates coupling with amines to form the desired amide bond. sigmaaldrich.com

Modifications at the Coumarin Core (e.g., C6, C7, C8 Substitutions)

The coumarin nucleus itself can be functionalized at various positions, most commonly at C6, C7, and C8, to modulate the biological and photophysical properties of the resulting derivatives. iucr.orgroyalsocietypublishing.org Substitutions at these positions can influence the molecule's electronic properties and steric profile. chim.itnih.gov For instance, introducing electron-donating groups at the C7 position can significantly impact the fluorescence properties of the coumarin system. chim.it The synthesis of derivatives with substituents at these positions often starts with appropriately substituted salicylaldehydes in the initial Knoevenagel condensation. mdpi.com For example, using a substituted salicylaldehyde in a reaction with an active methylene compound allows for the direct incorporation of desired functionalities into the final coumarin structure. mdpi.com The nature and position of these substituents have been shown to be crucial for the biological activity of coumarin derivatives. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Carboxamido coumarin |

| Salicylaldehyde |

| Diethyl malonate |

| Coumarin-3-carboxylic acid |

| Meldrum's acid |

| Sodium azide |

| Potassium carbonate |

| Ethyl coumarin-3-carboxylate |

| Piperidine |

| L-proline |

| o-Vanillin |

| 7-Methoxy-coumarin-3-carboxylate |

| Benzaldehyde |

| Aniline |

| Cyclohexyl isocyanide |

| Dimethyl malonate |

| Lipase TL IM |

| Tetraalkylthiuram disulfides |

| Pyrazolone |

| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester |

| 2,4-dihydroxybenzaldehyde |

| 3-hydroxy-3-methyl-1-butene |

| N,N'-dicyclohexyl carbodiimide (B86325) (DCC) |

| 4-dimethylaminopyridine (DMAP) |

Integration of Novel Heterocyclic Moieties

The strategic incorporation of heterocyclic rings into the 3-carboxamido coumarin scaffold is a key approach to generating novel derivatives with potentially enhanced biological activities. This often involves multicomponent reactions (MCRs) or cyclocondensation reactions where the heterocyclic system is formed in situ or appended to a pre-formed coumarin core.

One notable example involves the reaction of 3-bromoacetylcoumarin derivatives with various nucleophiles. For instance, treatment with appropriate arylamines in the presence of sodium bicarbonate can yield intermediates that, upon reaction with ammonium (B1175870) thiocyanate, lead to the formation of imidazoline (B1206853) derivatives. acgpubs.org Similarly, the reaction of 3-bromoacetylcoumarin with 3-alkyl-mercaptotriazole in polyphosphoric acid results in the synthesis of thiazolyl-coumarin derivatives. acgpubs.org

Another versatile method utilizes 3-acyl(aroyl)coumarins as synthons. These compounds possess both electrophilic and nucleophilic centers, allowing for the construction of various heterocyclic systems such as isoxazoles, pyrazoles, pyrimidines, and pyridines. acgpubs.org For example, the reaction of 3-acetyl coumarins in a four-component 1,3-dipolar cycloaddition strategy can produce novel chromeno[3,4-c]spiropyrrolidine-indenoquinoxalines. unimi.it

Furthermore, the synthesis of coumarin-fused pyridin-2-ones has been achieved through a Ru(II)-catalyzed C–H activation and annulation cascade of 3-carboxamide coumarins with alkynes. unimi.itrsc.org This method allows for the construction of complex polycyclic scaffolds. rsc.org The reaction of coumarin-3-carboxylic acids with t-butyl propargylic alcohols, mediated by copper(II) catalysis, affords novel naphtochromenones. unimi.it

The introduction of a quinoline (B57606) moiety has also been explored. A series of coumarin-3-carboxylic acid derivatives containing a thioether quinoline group were synthesized, demonstrating the versatility of modifying the 3-position to incorporate complex heterocyclic systems. acs.org

Green Chemistry Principles in 3-Carboxamido Coumarin Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 3-carboxamido coumarins to develop more environmentally benign and efficient methodologies. This includes the use of solvent-free conditions, microwave assistance, and novel catalytic systems.

Solvent-Free Conditions

Solvent-free synthesis offers significant advantages by reducing volatile organic compound (VOC) emissions, simplifying work-up procedures, and often leading to higher yields and shorter reaction times. The synthesis of 3-carboxycoumarins has been successfully achieved by the direct reaction of solid reagents or in an aqueous slurry, eliminating the need for noxious organic solvents. rsc.org

One-pot, solvent-free methods have been developed for the synthesis of various coumarin derivatives. For instance, the reaction between substituted salicylaldehydes and various phenylacetic acids in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures affords 3-aryl coumarins in good to excellent yields. nih.gov Another approach involves the reaction of substituted salicylaldehydes and Meldrum's acid under microwave irradiation without any solvent, using ytterbium triflate as a catalyst, to produce coumarin-3-carboxylic acids in excellent yields. nih.gov

A two-step, solvent-free procedure using ammonium bicarbonate as a catalyst has been developed for the synthesis of 3,4-unsubstituted coumarins from 2-hydroxybenzaldehyde derivatives and malonic acid. nih.gov This method demonstrates low environmental impact, aligning with green chemistry principles. nih.gov

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde, Meldrum's acid | Ytterbium triflate | Microwave, Solvent-free | Coumarin-3-carboxylic acid | 93-98 | nih.gov |

| Substituted salicylaldehydes, Phenylacetic acids | DABCO | 180 °C, Solvent-free | 3-Aryl coumarins | 61-91 | nih.gov |

| 2-Hydroxybenzaldehyde derivatives, Malonic acid | Ammonium bicarbonate | 90 °C then 140 °C, Solvent-free | 3,4-Unsubstituted coumarins | up to 95 | nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. Several microwave-assisted methods for the synthesis of 3-carboxamido coumarin derivatives have been reported.

For example, the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives based on coumarin has been achieved with high efficiency using a microwave-assisted Cu(I)-catalyzed click reaction. rsc.org This method significantly reduces the reaction time compared to conventional heating. rsc.org Similarly, the synthesis of 1,2,4-triazole-3-carboxamide derivatives has been accomplished in minutes under microwave irradiation, a substantial improvement over the hours required by traditional methods. rsc.org

The Pechmann condensation, a classic method for coumarin synthesis, has also been adapted for microwave-assisted conditions. The synthesis of 7-hydroxy-3-methyl-coumarin from dihydroxybenzaldehyde can be optimized using microwave heating. nih.gov Furthermore, the Knoevenagel condensation of salicylaldehydes with active methylene compounds, a key step in many coumarin syntheses, can be accelerated under microwave irradiation. acgpubs.orgtandfonline.com For instance, the synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid can be performed under solvent-free microwave conditions. nih.gov

| Reactants | Conditions | Product | Time | Yield (%) | Reference |

| Terminal alkynes, Aryl azides (coumarin-based) | Microwave, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | Not specified | 90 | rsc.org |

| Dihydroxybenzaldehyde | Microwave | 7-Hydroxy-3-methyl-coumarin | Not specified | Optimized | nih.gov |

| Salicylaldehydes, Meldrum's acid | Microwave, Solvent-free, Yb(OTf)3 | Coumarin-3-carboxylic acids | Not specified | 93-98 | nih.gov |

Catalytic Systems (e.g., Piperidine-Iodine, Ionic Liquids)

The development of novel and efficient catalytic systems is crucial for advancing the synthesis of 3-carboxamido coumarins. These catalysts often offer advantages such as mild reaction conditions, high atom economy, and reusability.

Piperidine-Iodine: A dual catalytic system of piperidine and molecular iodine has been effectively used for the one-pot, three-component synthesis of coumarin-3-carboxamides. mdpi.comresearchgate.netnih.gov This method involves the reaction of a salicylaldehyde, an aliphatic primary or secondary amine, and diethyl malonate in ethanol (B145695). mdpi.com The key advantages of this metal-free protocol include low catalyst loading, simple workup, and the use of a green solvent. mdpi.comresearchgate.net The reaction proceeds efficiently to afford the desired products in good yields. mdpi.com

| Salicylaldehyde | Amine | Product | Yield (%) | Reference |

| 2-Hydroxybenzaldehyde | Ethanolamine | 3-Amidocoumarin 3a | 79 | mdpi.com |

Ionic Liquids: Ionic liquids (ILs) have gained attention as environmentally friendly solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. The Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids has been successfully carried out in ionic liquids. For example, the reaction of Meldrum's acid with ortho-hydroxyaryl aldehydes proceeds efficiently in an ionic liquid medium. tandfonline.comtandfonline.com Microwave-assisted Knoevenagel condensation catalyzed by potassium carbonate in 1-n-butyl-3-methylimidazolium bromide ([bmim]Br) is another effective method for coumarin synthesis. acgpubs.org A synergistic catalytic system of molecular iodine and an ionic liquid has also been reported for the synthesis of pyrrolobenzodiazepine-triazole hybrids, highlighting the potential of this combination for complex heterocyclic synthesis. researchgate.net

Structural Elucidation and Advanced Characterization of 3 Carboxamido Coumarin Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 3-carboxamido coumarins, with each technique offering unique insights into the molecular framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. lew.romdpi.comnih.gov

In the ¹H NMR spectra of 3-carboxamido coumarins, several characteristic signals are observed. The proton at the C-4 position of the coumarin (B35378) ring is typically a sharp singlet found significantly downfield, with chemical shifts (δ) often appearing between 8.8 and 9.2 ppm. mdpi.comnih.govmdpi.com The amide proton (N-H) also presents a distinct signal, which can vary in chemical shift and multiplicity, for instance, appearing as a triplet at 8.74 ppm. mdpi.com Protons on the aromatic rings of the coumarin and any N-aryl substituents typically appear as complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). lew.ro

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the lactone and the amide group are particularly diagnostic, with their signals appearing at low field. The lactone carbonyl (C-2) is often observed around 158-161 ppm, while the amide carbonyl signal appears in a similar region, around 160-161 ppm. lew.romdpi.com The remaining aromatic and olefinic carbons of the coumarin core and its substituents are typically found between 115 and 155 ppm. lew.ronih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 3-Carboxamido Coumarin Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| Coumarin H-4 | 8.84 (s) | 143.80 | nih.gov |

| Amide N-H | 8.74 (t) | - | mdpi.com |

| Lactone C=O | - | 161.42 | mdpi.com |

| Amide C=O | - | 160.87 | mdpi.com |

| Aromatic C/H | 7.27-7.85 (m) | 115.94-154.41 | lew.ro |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. lew.ronih.gov For 3-carboxamido coumarins, the IR spectrum provides clear evidence for the key structural motifs.

A prominent absorption band is typically observed for the N-H stretching vibration of the amide group, usually in the range of 3200-3350 cm⁻¹. lew.ronih.gov The most characteristic signals in the spectrum are the strong stretching vibrations of the two carbonyl groups. The lactone C=O stretch often appears at a higher frequency, around 1700-1750 cm⁻¹, while the amide C=O stretch (Amide I band) is found at a slightly lower frequency, typically between 1630-1670 cm⁻¹. lew.ronih.gov Additional bands corresponding to C=C stretching in the aromatic rings are observed in the 1550-1620 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Frequencies for 3-Carboxamido Coumarin Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Amide N-H | Stretch | 3211 - 3348 | lew.ronih.gov |

| Lactone C=O | Stretch | 1696 - 1753 | lew.ro |

| Amide C=O | Stretch | 1561 - 1668 | lew.ro |

| Aromatic C=C | Stretch | 1585 - 1605 | nih.gov |

Mass Spectrometry (ESI-MS, HRMS, EI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Various ionization methods are employed for the analysis of 3-carboxamido coumarins. mdpi.comacs.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for obtaining the molecular weight of the compound, often observed as a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. mdpi.commdpi.comHigh-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. mdpi.commdpi.com For instance, a derivative with the formula C₁₉H₁₈NO₄⁺ would have a calculated m/z of 324.1231, which can be confirmed to within a few parts per million (ppm) by HRMS. mdpi.comElectron ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. In many 3-carboxamido coumarins, a common fragment ion is observed at m/z = 173, corresponding to the 3-acyl coumarin substructure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to characterize the conjugated systems of 3-carboxamido coumarins. These compounds typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.comresearchgate.net The position of the maximum absorbance (λ_max) is sensitive to the substitution pattern on the coumarin ring. For many derivatives, absorption maxima are found in the range of 290 nm to 360 nm. rsc.org

Crystallographic Analysis of 3-Carboxamido Coumarin Structures

While spectroscopic methods reveal the connectivity and functional groups, crystallographic analysis provides the ultimate proof of structure by mapping the precise spatial arrangement of atoms. researchgate.net

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique has been successfully applied to several 3-carboxamido coumarin derivatives, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.net

The analysis often shows that the coumarin ring system is nearly planar. researchgate.net An important structural feature revealed by X-ray crystallography is the presence of intramolecular hydrogen bonds, such as between the amide N-H group and the lactone carbonyl oxygen (N—H⋯O). researchgate.net These interactions contribute to the planarity and conformational rigidity of the molecule. Furthermore, the crystal packing is often stabilized by intermolecular forces, including C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Table 3: Representative Single-Crystal X-ray Diffraction Data for a 3-Carboxamido Coumarin Derivative

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.2117 (3) | researchgate.net |

| b (Å) | 8.0491 (3) | researchgate.net |

| c (Å) | 23.6242 (9) | researchgate.net |

| β (°) ** | 94.388 (4) | researchgate.net |

| Volume (ų) ** | 1367.31 (9) | researchgate.net |

| Key Interaction | Intramolecular N—H⋯O hydrogen bond | researchgate.net |

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of 3-carboxamido coumarin derivatives is orchestrated by a symphony of intermolecular interactions, which dictate the packing of molecules into a crystalline lattice. These non-covalent forces, though weaker than covalent bonds, are fundamental in determining the physical properties and, in many cases, the biological efficacy of these compounds.

Beyond classical hydrogen bonds, weaker interactions such as C-H···O, π···π, and C-H···π interactions are also significant contributors to the crystal's stability. epa.hu The interplay of these forces can be complex. For instance, in some derivatives, C-H···O hydrogen bonds, where a carbon-bound hydrogen atom interacts with an oxygen atom, contribute significantly to the stabilization energy. epa.hu Furthermore, π···π stacking interactions, arising from the parallel alignment of the aromatic rings of the coumarin core, and C-H···π interactions, where a C-H bond points towards a π-system, are also frequently observed. epa.hu The relative importance of these interactions can vary depending on the specific substituents on the coumarin scaffold. For example, the introduction of a thiocarboxamide group in place of a carboxamide can alter the balance between hydrogen bonding and stacking interactions, leading to different primary structural motifs. rsc.org

The formation of these supramolecular assemblies is not merely a random aggregation of molecules but a directed process guided by the functional groups present in the coumarin derivative. nih.gov The carbonyl group at position 2 of the coumarin core is a key player in directing self-assembly, often engaging in synergistic interactions with substituents at other positions to facilitate specific packing arrangements. nih.gov This predictable self-assembly, governed by a hierarchy of intermolecular forces, is a cornerstone of crystal engineering, enabling the design of molecular solids with desired properties. epa.hu

The study of these interactions often involves advanced computational methods, such as PIXEL calculations, which can quantify the energetic contributions of different types of intermolecular forces, including coulombic, polarization, dispersion, and repulsion components. epa.hu This detailed energetic analysis provides a deeper understanding of the factors driving the formation of specific supramolecular architectures.

Table 1: Key Intermolecular Interactions in 3-Carboxamido Coumarin Derivatives

| Interaction Type | Description | Role in Supramolecular Assembly |

| N-H···O Hydrogen Bonds | Interaction between the amide proton and a carbonyl oxygen. | Often forms strong, directional dimers, which act as primary building blocks for the crystal structure. rsc.org |

| C-H···O Hydrogen Bonds | Weaker hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom. | Contribute significantly to the overall stability of the crystal packing. epa.hu |

| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the stabilization of columnar structures formed by stacked dimers. rsc.orgepa.hu |

| C-H···π Interactions | Interaction of a C-H bond with the electron cloud of a π-system. | Plays a role in the fine-tuning of the molecular arrangement within the crystal lattice. epa.hu |

Chromatographic and Elemental Analysis Methods

The synthesis of 3-carboxamido coumarin derivatives invariably produces a crude product containing unreacted starting materials, byproducts, and the desired compound. To obtain the pure derivative for subsequent characterization and biological evaluation, a combination of chromatographic and analytical techniques is employed. These methods are essential for both the purification of the final product and the monitoring of the reaction progress.

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of synthesized 3-carboxamido coumarin derivatives. researchgate.netlew.ro This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase, a solvent or a mixture of solvents. mdpi.comresearchgate.net

The process involves packing a glass column with the stationary phase, loading the crude product onto the top of the column, and then eluting with a suitable solvent system. The choice of the eluent is critical and is often determined by preliminary analysis using thin-layer chromatography. researchgate.net A common solvent system for these compounds is a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). lew.romdpi.com By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively washed off the column and collected in separate fractions. For instance, a mixture of chloroform and methanol (5:1) has been successfully used to purify certain coumarin-3-carboxamide derivatives. lew.ro

The effectiveness of the separation is monitored by analyzing the collected fractions, often using thin-layer chromatography, to identify those containing the pure product. mdpi.com Once the pure fractions are identified, the solvent is evaporated to yield the purified 3-carboxamido coumarin derivative as a solid. chapman.edu

Table 2: Exemplary Solvent Systems for Column Chromatography of 3-Carboxamido Coumarins

| Solvent System | Ratio | Application | Reference |

| Hexane:Ethyl Acetate | 4:1 | Purification of 2,4-dihydroxy-5-(3-methylbut-2-en-1-yl) benzaldehyde (B42025), a precursor. | mdpi.com |

| Hexane:Ethyl Acetate | 10:1 | Purification of 7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, a precursor. | mdpi.com |

| Hexane:Ethyl Acetate | 1:1 | Purification of 6-(3-Methyl-2-butenyl)-7-hydroxycoumarin, a precursor. | mdpi.com |

| Chloroform:Methanol | 5:1 | Purification of various coumarin-3-carboxamide derivatives. | lew.ro |

| Ethyl Acetate:Hexane | 1:9 | Purification of ketooxime ether derivatives of coumarin. | tandfonline.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions during the synthesis of 3-carboxamido coumarin derivatives. chapman.eduacs.org This simple, rapid, and inexpensive technique allows chemists to quickly assess the status of a reaction, determining whether the starting materials have been consumed and if the desired product is being formed. tandfonline.com

TLC is performed on a small plate coated with a thin layer of an adsorbent material, typically silica gel. A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a shallow layer of a suitable solvent, the eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture with it at different rates, depending on their polarity and affinity for the stationary phase.

The separated spots are visualized, often under ultraviolet (UV) light, as coumarin derivatives are typically UV-active. acs.orgresearchgate.net By comparing the TLC profile of the reaction mixture to that of the starting materials, the progress of the reaction can be easily tracked. chapman.edutandfonline.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. Once the reaction is deemed complete by TLC analysis, the work-up procedure can be initiated. tandfonline.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. For novel 3-carboxamido coumarin derivatives, this analysis provides crucial evidence for the proposed molecular formula. researchgate.netlew.ro The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretical values calculated from the presumed molecular formula.

Modern elemental analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the purified compound is combusted in a stream of oxygen, converting the elements into simple gaseous compounds (CO₂, H₂O, and N₂). These gases are then separated and quantified by a detector.

The results of elemental analysis are considered acceptable if the experimental values are within ±0.4% of the calculated theoretical values. acs.org A close agreement between the experimental and theoretical percentages provides strong support for the structural elucidation of the newly synthesized 3-carboxamido coumarin derivative, complementing the data obtained from spectroscopic methods like NMR and mass spectrometry. lew.ro

Investigation of Biological Activities and Mechanisms of Action of 3 Carboxamido Coumarin Derivatives

Enzyme Inhibition Studies

Factor XIIa Inhibition

Recent research has identified coagulation factor XIIa (FXIIa) as a compelling target for the development of novel anticoagulants with a potentially reduced risk of bleeding complications. nih.govmdpi.com Within this context, 3-carboxamido coumarins have emerged as the first potent and selective nonpeptidic inhibitors of FXIIa. nih.gov These compounds represent a promising new class of anticoagulants, though further preclinical evaluation is necessary to fully determine their antithrombotic potential. nih.gov

The development of these inhibitors has been supported by various discovery methods, including scaffold-based approaches and virtual high-throughput screening, which have identified several FXIIa inhibitors with IC50 values below 50 μM. mdpi.com A specific derivative, COU254, a nonpeptidic 3-carboxamido coumarin (B35378), has been investigated for its efficacy in animal models of ischemic stroke. nih.gov While this particular study did not show a protective effect at the tested concentration, the class of 3-carboxamido coumarins continues to be an area of active investigation for thrombotic diseases. nih.govcore.ac.uk

To advance the development of new chemical scaffolds and support the modulation of 3-carboxamido coumarins, fragment-based lead discovery platforms are being utilized. uliege.be This approach, which involves screening small-sized molecules, aims to identify innovative lead compounds with weak but specific affinity for FXIIa. uliege.be

Table 1: Investigated 3-Carboxamido Coumarin Derivatives as Factor XIIa Inhibitors

| Compound/Derivative | Key Findings | References |

| 3-Carboxamido-coumarins | First potent and selective nonpeptidic inhibitors of FXIIa. | nih.gov |

| COU254 | A specific 3-carboxamido-coumarin inhibitor of FXIIa. | nih.gov |

| 3,6-disubstituted coumarins | Identified as weak but selective inhibitors of FXIIa. | mdpi.com |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

A significant body of research has focused on the synthesis and in vitro evaluation of 3-carboxamido-7-substituted coumarins for their inhibitory activity against human monoamine oxidase A (hMAO-A) and B (hMAO-B). acs.orgresearchgate.net These enzymes are critical in the metabolism of key neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and depressive disorders. researchgate.netscienceopen.com

Studies have shown that strategic substitutions on the coumarin nucleus can lead to potent and selective inhibitors. acs.orgresearchgate.net Specifically, modifications at the 3-position with N-aryl or N-alkyl carboxamides and at the 7-position with benzyloxy or 4'-F-benzyloxy groups have been explored. acs.orgresearchgate.net Several of these compounds have demonstrated selective inhibition of hMAO-B with IC50 values in the micromolar range. researchgate.net For instance, compound 21 was identified as a highly potent inhibitor with an IC50 value of 0.0014 µM. scienceopen.comscienceopen.com

Structure-activity relationship (SAR) studies have revealed that a phenyl substitution at the C-3 position of the coumarin scaffold significantly enhances MAO-B inhibition. scienceopen.com The nature of the substituent at the 7-position also influences activity and selectivity. scienceopen.comscienceopen.com Molecular modeling studies have been conducted to understand the enzyme-inhibitor interactions and to elucidate the basis for the selectivity of the most active compounds towards hMAO-B. acs.orgresearchgate.net

Table 2: Potency of Selected 3-Carboxamido Coumarin Derivatives as MAO Inhibitors

| Compound | Target | IC50 (µM) | References |

| Compound 21 | hMAO-B | 0.0014 | scienceopen.comscienceopen.com |

| Compound XIII | MAO-B | 0.76 | researchgate.net |

| Compound XIV | MAO-B | 2.27 | researchgate.net |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A series of novel coumarin-3-carboxamide derivatives have been designed, synthesized, and evaluated for their potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.gov These efforts have focused on creating hybrids, for example, by incorporating a morpholine (B109124) moiety. nih.gov

In vitro screening of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has shown that many exhibit potent AChE inhibitory activity, while their inhibition of BuChE is generally moderate to weak. nih.gov For instance, the propylmorpholine derivative 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide) with an unsubstituted coumarin ring, and the ethylmorpholine derivative 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide) with a 6-bromocoumarin moiety, were identified as the most active against AChE and BuChE, respectively. nih.gov

Further structure-activity relationship (SAR) studies on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides revealed that the introduction of a benzyloxy group at the 7-position of the coumarin scaffold can enhance anti-AChE activity. nih.gov The most potent compound from this series, 4o , which features a 7-(4-fluorobenzyl)oxy moiety, displayed an IC50 value of 0.16 μM against AChE. nih.gov Kinetic and docking studies have suggested that some of these compounds can bind to both the catalytic and peripheral anionic sites of AChE. nih.govnih.gov

Table 3: Cholinesterase Inhibitory Activity of 3-Carboxamido Coumarin Derivatives

| Compound | Target Enzyme | IC50 (µM) | Key Structural Feature | References |

| 5g | AChE | More potent than rivastigmine | Unsubstituted coumarin with propylmorpholine | nih.gov |

| 5d | BuChE | Approximately same as rivastigmine | 6-bromocoumarin with ethylmorpholine | nih.gov |

| 4o | AChE | 0.16 | 7-(4-fluorobenzyl)oxy moiety | nih.gov |

Carbonic Anhydrase (CA) Inhibition (e.g., CA IX, CA XII)

Coumarin-based derivatives, including 3-carboxamido coumarins, are recognized as selective inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII. tandfonline.com These enzymes play a crucial role in pH regulation in hypoxic tumors, making them attractive targets for anticancer therapies. tandfonline.com Coumarins typically act as prodrugs, where the lactone ring is hydrolyzed by the enzyme to form 2-hydroxycinnamic acids, which then block the enzyme's active site. tandfonline.com

Several studies have reported on the synthesis and inhibitory activity of 3-substituted coumarin derivatives against various CA isoforms. tandfonline.com For example, a coumarin-3-carboxamide derivative has been shown to exhibit submicromolar inhibition of hCA IX and hCA XII. tandfonline.com Another study highlighted a tertiary sulphonamide derivative, 6c , which showed selective inhibition against CA IX with an IC50 of 4.1 µM. tandfonline.com Carbothioamides 7c and 7b , and oxime ether derivative 20a also demonstrated good inhibition against both CA IX and CA XII. tandfonline.com

Furthermore, hybrids of coumarin-3-carboxamides with other chemical moieties have been investigated. For instance, indazole-3-carboxamide hybrids bearing a coumarin group displayed sub-micromolar to high-nanomolar inhibitory activity against hCA IX and XII, with no inhibition of the off-target cytosolic isoforms hCA I and II. nih.gov

Table 4: Inhibition of Carbonic Anhydrase Isoforms by 3-Carboxamido Coumarin Derivatives

| Compound/Derivative | Target Isoform(s) | Potency/Activity | References |

| Coumarin-3-carboxamide derivative (V) | hCA IX, hCA XII | Submicromolar inhibition | tandfonline.com |

| Tertiary sulphonamide derivative 6c | CA IX | IC50 = 4.1 µM (selective) | tandfonline.com |

| Carbothioamides 7c, 7b & Oxime ether 20a | CA IX, CA XII | Good inhibition | tandfonline.com |

| Indazole-3-carboxamide hybrids (6a-g, 7a-h) | hCA IX, hCA XII | Sub-micromolar to high-nanomolar inhibition | nih.gov |

| Compound 18f | CA IX, CA XII | Ki = 21 nM (CA IX), 5 nM (CA XII) | researchgate.net |

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition

Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical alpha kinase that is often upregulated in various human cancers and is associated with poor prognosis. acs.orgnih.gov This has made it a significant molecular target for the development of novel cancer therapeutics. acs.orgnih.gov In this pursuit, novel coumarin-3-carboxamide derivatives have been designed and synthesized as potential eEF-2K inhibitors. acs.orgnih.gov

Due to the lack of a crystal structure for eEF-2K, homology modeling has been employed to facilitate the design of these inhibitors. acs.orgnih.gov In silico analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, have been used to predict the interaction energies between the designed compounds and the eEF-2K model. acs.orgnih.gov

In vitro biological assays in breast cancer cells have confirmed the inhibitory potential of some of these newly synthesized compounds. acs.orgnih.gov For example, compounds A1 and A2 were found to be highly effective in inhibiting eEF-2K at concentrations of 1.0 and 2.5 μM. acs.orgnih.gov Further studies have explored the effects of various substitutions on the coumarin scaffold, including the incorporation of pharmacologically active groups like pyrrolidine, piperidine (B6355638), morpholine, and piperazine (B1678402) linked via an amide bridge at the 3-position. chemrxiv.orgnih.gov These investigations have identified several compounds that display highly effective eEF2K inhibition at submicromolar concentrations. chemrxiv.orgnih.gov

Table 5: Efficacy of Coumarin-3-Carboxamide Derivatives as eEF-2K Inhibitors

| Compound | Concentration for a-eEF-2K Inhibition | Cell Line | Key Findings | References |

| A1 | 1.0 µM and 2.5 µM | Breast cancer cells | Highly effective inhibition, supported by in silico findings. | acs.orgnih.gov |

| A2 | 1.0 µM and 2.5 µM | Breast cancer cells | Highly effective inhibition, supported by in silico findings. | acs.orgnih.gov |

| Various coumarin scaffold substitutions | Submicromolar concentrations | Breast cancer cells | Several compounds displayed highly effective eEF2K inhibition. | chemrxiv.orgnih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their overexpression is linked to the development of various cancers. nih.gov Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.gov Coumarin derivatives, including those with a 3-carboxamide functional group, have been investigated for their potential as HDAC inhibitors. nih.govresearchgate.net

A study focusing on 3-carboxy-coumarin sulfonamides, designed as analogs of the known HDAC inhibitor belinostat (B1667918), demonstrated their potential as antiproliferative agents targeting HDAC6. nih.gov Molecular docking studies were performed to understand the binding interactions of these compounds with the HDAC6 catalytic domain. nih.gov

Another area of investigation involves coumarin-based hydroxamate derivatives. dntb.gov.uanih.gov A series of these compounds were designed and synthesized, with some exhibiting potent pan-HDAC inhibitory activity, showing effectiveness against multiple HDAC isoforms. nih.gov For instance, compound 10e was found to be nearly 90 times more active than the reference drug vorinostat (B1683920) (SAHA) against HDAC1. dntb.gov.uanih.gov These potent compounds also demonstrated the ability to increase the levels of acetylated histones H3 and H4 in cancer cell lines, consistent with their HDAC inhibitory mechanism. dntb.gov.uanih.gov

Table 6: HDAC Inhibitory Profile of Coumarin Derivatives

| Compound/Derivative Class | Target HDAC(s) | Potency/Activity | Key Findings | References |

| 3-Carboxy-coumarin sulfonamides | HDAC6 | Antiproliferative activity | Designed as belinostat analogs. | nih.gov |

| Coumarin-based hydroxamate (10e) | Pan-HDAC (potent against HDAC1) | ~90x more active than SAHA against HDAC1 | Increased acetylated histone levels. | dntb.gov.uanih.gov |

| Coumarin-based hydroxamate (11d) | Pan-HDAC | Potent inhibition | Increased acetylated histone levels. | dntb.gov.uanih.gov |

| 3-Alkenoylcoumarines | HDACs | Anticancer activity | Claimed to be HDAC inhibitors. | researchgate.net |

Antimicrobial Research

3-Carboxamido coumarin derivatives have demonstrated a wide range of antibacterial activities. sphinxsai.com However, the efficacy can vary significantly depending on the specific substitutions on the coumarin ring and the N-phenyl moiety.

Some studies have shown that these derivatives are more effective against Gram-positive bacteria than Gram-negative bacteria. semanticscholar.org For example, certain synthesized 3-carboxycoumarin derivatives showed notable activity against Bacillus subtilis and Staphylococcus aureus. semanticscholar.org In one study, compound 7f was particularly potent against B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. semanticscholar.org Other derivatives, such as 3c, 3c1, 4a2, 4b, and 4c, showed moderate activity with MIC values of 32, 16, and 64 μg/mL, respectively. semanticscholar.org

Conversely, other research has indicated strong activity against Gram-negative strains. For instance, coumarin-pyrazole carboxamide derivatives have been developed that show considerable inhibitory activity against Escherichia coli and excellent activity against Salmonella typhi. mdpi.com Specifically, compound 8III-k had a MIC of 0.25 mg/L against E. coli, and compound 8V-c had a MIC of 0.05 mg/L against Salmonella. researchgate.net

Interestingly, some studies have found that the carboxylic acid at the C3 position is crucial for antibacterial activity. nih.govmdpi.com For instance, coumarin-3-carboxylic acid itself showed the most activity against Bacillus cereus with a MIC of 32 μg/mL in one study, while its carboxamide derivatives were inactive. nih.govmdpi.com

The following table summarizes the antibacterial activity of selected 3-Carboxamido Coumarin derivatives:

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 7f | Bacillus subtilis | 8 μg/mL | semanticscholar.org |

| Compound 3c1 | Gram-positive bacteria | 16 μg/mL | semanticscholar.org |

| Coumarin-3-carboxylic acid 13 | Bacillus cereus | 32 μg/mL | nih.govmdpi.com |

| Compound 3c | Gram-positive bacteria | 32 μg/mL | semanticscholar.org |

| 3f | S. aureus ATCC 29213 | 312.5 μg/mL | lew.ro |

| 3b and 3c | S. epidermidis ATCC 12228 | 312.5 μg/mL | lew.ro |

Several 3-carboxamido coumarin derivatives have been investigated for their antifungal properties. nih.govresearchgate.net A series of coumarin-3-carboxamides and their hydrazides were synthesized and evaluated for their in vitro antifungal activity against a panel of plant pathogenic fungi, including Botrytis cinerea, Alternaria solani, Gibberella zeae, and Rhizoctonia solani. nih.govresearchgate.net

Compounds 4a, 4d, 4e, and 4f from this series demonstrated significant activity against Rhizoctonia solani, with EC50 values of 1.80 μg/mL, 2.50 μg/mL, 2.25 μg/mL, and 2.10 μg/mL, respectively. nih.govresearchgate.net Furthermore, compounds 4a and 4e showed antifungal activity against Botrytis cinerea that was comparable to the commercial fungicide Boscalid. nih.govresearchgate.net Another study reported that compound 3i exhibited the best antifungal activity among the tested compounds, with MIC values of 312.5 μg/mL and 156.2 μg/mL against certain fungi. lew.ro

The following table summarizes the antifungal activity of selected 3-Carboxamido Coumarin derivatives:

| Compound | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Compound 4a | Rhizoctonia solani | 1.80 μg/mL (EC50) | nih.govresearchgate.net |

| Compound 4f | Rhizoctonia solani | 2.10 μg/mL (EC50) | nih.govresearchgate.net |

| Compound 4e | Rhizoctonia solani | 2.25 μg/mL (EC50) | nih.govresearchgate.net |

| Compound 4d | Rhizoctonia solani | 2.50 μg/mL (EC50) | nih.govresearchgate.net |

| Compound 3i | Fungi | 156.2 μg/mL (MIC) | lew.ro |

The antimicrobial action of 3-carboxamido coumarin derivatives is believed to occur through multiple mechanisms. One of the primary modes of action involves the disruption of the bacterial cell membrane's integrity. nih.gov This mechanism is shared with other natural bactericidal compounds. nih.gov Studies using scanning and transmission electron microscopy have shown that coumarin-3-carboxylic acid can damage the cell membrane and inhibit the growth of polar flagella. nih.gov

Another significant mechanism is the inhibition of biofilm formation. nih.gov Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which makes them more resistant to antimicrobial agents. Coumarin-3-carboxylic acid has been shown to significantly inhibit biofilm formation in a concentration-dependent manner. nih.gov This is achieved by reducing motility and the production of extracellular exopolysaccharides (EPS), which are key components of the biofilm matrix. nih.gov

Anticancer Activity Research

A growing body of research has highlighted the potential of 3-carboxamido coumarin derivatives as anticancer agents. rsc.org These compounds have been shown to inhibit the growth of various cancer cell lines, often with high potency. nih.gov

For instance, a series of novel coumarin-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov Among these, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives (14b and 14e) were found to be the most potent against HepG2 and HeLa cancer cell lines. nih.gov The IC50 values for these compounds against HeLa cells were as low as 0.39–0.75 μM, which is comparable to the activity of the standard anticancer drug doxorubicin. nih.gov Notably, the 4-fluorobenzamide (B1200420) derivative (14b) exhibited low cytotoxicity against normal cell lines. nih.gov

Another study focused on a novel coumarin-3-carboxamide derivative, 3i, and its effects on the MDA-MB-231 triple-negative breast cancer cell line. tandfonline.com The findings indicated that this compound inhibited cell proliferation, colony formation, and migration. tandfonline.comtandfonline.com

Furthermore, some coumarin derivatives have been investigated for their ability to inhibit specific pathways involved in cancer progression. For example, a coumarin carboxyl derivative was found to suppress cancer growth by inhibiting the ErbB-2 and ERK1 MAP kinase pathway in breast cancer cells. tandfonline.com

The following table summarizes the anticancer activity of selected 3-Carboxamido Coumarin derivatives:

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 14b | HeLa | 0.39 μM | nih.gov |

| Compound 14e | HeLa | 0.75 μM | nih.gov |

| Compound 7 | HepG-2 | 0.75 ± 0.03 µM | frontiersin.org |

| Compound 14e | HepG2 | 2.62 μM | nih.gov |

| Compound 14b | HepG2 | 4.85 μM | nih.gov |

| Compound 6 | MCF-7 | 10.12 μM | icm.edu.pl |

Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, HeLa, MCF-7, MDA-MB-231)

3-Carboxamido coumarin derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The potency of these compounds often varies depending on the specific substitutions on the coumarin and carboxamide moieties.

Notably, 4-fluoro and 2,5-difluoro benzamide derivatives have shown high potency against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar range. researchgate.netnih.gov Specifically, the 4-fluoro derivative (14b) and 2,5-difluoro derivative (14e) exhibited IC50 values of 2.62–4.85 μM against HepG2 cells and 0.39–0.75 μM against HeLa cells. researchgate.netnih.govresearchgate.net The cytotoxicity of these compounds was found to be comparable to the standard chemotherapeutic drug, doxorubicin. nih.gov Importantly, the 4-fluorobenzamide derivative showed low cytotoxicity against normal LLC-MK2 cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

In the context of breast cancer, a novel coumarin-3-carboxamide derivative, designated as 3i, exhibited cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values of 58.56 µM at 24 hours and 54.19 µM at 48 hours. tandfonline.com These values are comparable to those of cisplatin, a widely used chemotherapy drug. tandfonline.com Other derivatives, such as those coupled with mitochondria-targeting triphenylphosphonium (mitocoumarins), have also shown potent growth suppression in MCF-7, MDA-MB-231, and SK-BR-3 breast cancer cells, with IC50 values ranging from 3.0 to 4.1 μM. researchgate.netresearchgate.net

The following table summarizes the cytotoxic activity of selected 3-carboxamido coumarin derivatives against various cancer cell lines.

| Derivative | Cell Line | IC50 Value | Reference |

| 4-fluoro benzamide (14b) | HepG2 | 2.62–4.85 μM | researchgate.netnih.gov |

| 2,5-difluoro benzamide (14e) | HepG2 | 2.62–4.85 μM | researchgate.netnih.gov |

| 4-fluoro benzamide (14b) | HeLa | 0.39–0.75 μM | researchgate.netnih.gov |

| 2,5-difluoro benzamide (14e) | HeLa | 0.39–0.75 μM | researchgate.netnih.gov |

| Derivative 3i | MDA-MB-231 | 58.56 µM (24h) | tandfonline.com |

| Derivative 3i | MDA-MB-231 | 54.19 µM (48h) | tandfonline.com |

| Mitocoumarin 15b | MCF-7 | 3.0-4.1 μM | researchgate.netresearchgate.net |

| Mitocoumarin 15b | MDA-MB-231 | 3.0-4.1 μM | researchgate.netresearchgate.net |

| Mitocoumarin 15b | SK-BR-3 | 3.0-4.1 μM | researchgate.netresearchgate.net |

Inhibition of Cancer Cell Proliferation and Migration

Beyond cytotoxicity, 3-carboxamido coumarin derivatives have been shown to inhibit the proliferation and migration of cancer cells, which are crucial processes in tumor growth and metastasis.

A novel coumarin-3-carboxamide derivative, 3i, was found to significantly suppress cell proliferation and colony formation in a dose-dependent manner in MDA-MB-231 breast cancer cells. tandfonline.com This same derivative also demonstrated the ability to reduce the migration of these highly invasive breast cancer cells. tandfonline.com

Another derivative, TCH-5c, has been shown to inhibit the proliferation of both vascular endothelial cells and breast cancer cell lines. researchgate.net This compound also decreased the secretion of Vascular Endothelial Growth Factor (VEGF) from breast cancer cell lines, a key factor in promoting angiogenesis. researchgate.net The inhibition of endothelial cell tube formation in vitro further underscores the anti-angiogenic potential of this derivative. researchgate.net

Apoptosis Induction and Cell Cycle Arrest Studies

The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are key mechanisms through which anticancer agents exert their effects. Studies on 3-carboxamido coumarin derivatives have revealed their involvement in these processes.

While the derivative 3i was found to inhibit proliferation and migration, it did not appear to induce apoptosis. tandfonline.com However, other coumarin derivatives have been shown to induce apoptosis. For instance, some coumarin-based compounds can modulate the expression of pro-apoptotic proteins, leading to the treatment of malignant tumors. nih.gov

In terms of cell cycle arrest, a coumarin derivative, TCH-5c, was found to increase the expression of the p21 protein, leading to G0/G1 arrest in endothelial cells. researchgate.net Another study on a different coumarin compound, not a 3-carboxamido derivative, demonstrated G2/M phase arrest in A549 lung cancer cells. jocpr.com

Modulation of Kinase Pathways (e.g., ErbB-2, VEGFR2, CK2, Src Kinase)

Kinases are critical signaling molecules that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Several 3-carboxamido coumarin derivatives have been found to modulate the activity of key kinase pathways.

A series of coumarin carboxamides have been shown to specifically inhibit the growth of cancer cells with high expression levels of ErbB-2 (also known as HER2), a receptor tyrosine kinase that is a key driver in certain types of breast cancer. researchgate.net These compounds were found to inhibit the phosphorylation of the ErbB-2 receptor, which was confirmed by in vitro kinase assays with the recombinant ErbB-2 protein. researchgate.net

Furthermore, molecular docking studies have suggested that novel coumarin-3-carboxamides can bind to the active site of casein kinase 2 (CK2), indicating that the benzamide functionality is an important feature for this interaction. researchgate.netnih.gov

Some coumarin derivatives have also demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. For example, a derivative, TCH-5c, inhibited VEGF secretion from breast cancer cells, which is upstream of VEGFR-2 activation. researchgate.net

Mitochondrial Targeting and Associated Effects

Mitochondria play a central role in cellular metabolism and apoptosis, making them a promising target for anticancer therapies. Certain 3-carboxamido coumarin derivatives have been specifically designed to target mitochondria.

By coupling coumarin-3-carboxamide derivatives with a triphenylphosphonium cation, which acts as a carrier to the mitochondria, researchers have created "mitocoumarins". researchgate.netresearchgate.net These fluorescent derivatives have been shown to potently suppress the growth of various breast cancer cell lines, including MCF-7, MDA-MB-231, and SK-BR-3. researchgate.netresearchgate.net One such amide-based mitocoumarin, 15b, exhibited IC50 values between 3.0 and 4.1 μM in these cell lines, while showing lower cytotoxicity to normal MCF-10A cells. researchgate.netresearchgate.net

The targeting of mitochondria by these compounds can lead to the induction of apoptosis through the mitochondrial pathway. One study on a coumarin-based complex showed that it could decrease the mitochondrial membrane potential, leading to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3. frontiersin.org

Anti-inflammatory Research

Inflammation is a critical component of the tumor microenvironment and is involved in the initiation and progression of cancer. Coumarin derivatives, including those with a 3-carboxamide moiety, have been investigated for their anti-inflammatory properties.

Decursin and decursinol (B1670153) angelate, which are pyranocoumarin (B1669404) compounds, have demonstrated anti-inflammatory effects by modulating various factors such as growth factors (e.g., VEGF), transcription factors (e.g., STAT3, NF-κB), and protein kinases (e.g., ERK, PI3K). researchgate.net While not all 3-carboxamido coumarins, this highlights the potential of the broader coumarin scaffold in anti-inflammatory activity. A series of novel coumarin-3-carboxamides and their hybrids with alpha-lipoic acid were designed and tested as potent antioxidant and anti-inflammatory agents, with some derivatives showing promising activity. researchgate.net

Anticoagulant Activity Research

The coumarin scaffold is famously associated with anticoagulant activity, with warfarin (B611796) being a prominent example. Research has also been conducted on the anticoagulant properties of 3-carboxamido coumarin derivatives.

A series of 3-carboxamide-coumarins have been developed as potent and selective inhibitors of Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of the coagulation cascade. nih.gov This suggests a potential for these compounds as novel anticoagulant drugs with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.gov Further structure-activity relationship (SAR) studies have been conducted on this scaffold to discover new selective FXIIa inhibitors with improved physicochemical profiles. researchgate.net

It is important to note that not all coumarins are anticoagulants. The minimal requirements for anticoagulant activity in the classic coumarin anticoagulants are a 4-hydroxy group and a 3-substituent, often as part of a bis-molecule. japsonline.com The anticoagulant mechanism of the 3-carboxamido coumarin FXIIa inhibitors is distinct from that of warfarin.

Antioxidant Activity Research

The antioxidant properties of 3-carboxamido coumarin derivatives have been a subject of significant scientific inquiry, owing to the potential of these compounds to combat oxidative stress implicated in various diseases. Research has employed several assays to evaluate their efficacy, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), cupric reducing antioxidant capacity (CUPRAC), and ferric reducing antioxidant power (FRAP) assays. researchgate.net

Studies have shown that coumarin-3-carboxamide derivatives can exhibit excellent antioxidant activity. researchgate.net For instance, a series of these compounds demonstrated potent inhibitory activities in various antioxidant tests. researchgate.net The mechanism underlying this activity is often attributed to the core coumarin structure, which can be enhanced by specific substitutions. For example, the introduction of hydroxyl and amino groups can improve antioxidant capabilities due to their electron-donating nature. mdpi.com The coumarin moiety is believed to significantly enhance the antioxidant properties of molecules to which it is attached. nih.gov

In one study, N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide exhibited significant antioxidant effects in an in vivo model using Ehrlich ascites carcinoma (EAC) cells. sdiarticle3.com This compound led to a notable reduction in malondialdehyde (MDA) and nitric oxide (NO) concentrations, which are key markers of oxidative stress. sdiarticle3.com Specifically, treatment with N-(4-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide reduced EAC MDA levels by 63.29% and 58.57% in therapeutic and preventive groups, respectively, compared to the untreated positive control group. sdiarticle3.com

The evaluation of metal complexes of coumarin derivatives has also been a focus. Belkhir-Talbi and colleagues synthesized Cu(II), Co(II), and Zn(II) complexes with N,N′-di(4-bromophenyl)-4-hydroxycoumarin-3-carboxamide and measured their radical-scavenging activity using a DPPH assay. mdpi.comnih.gov Such studies aim to understand how complexation with transition metals might augment the intrinsic biological activity of the coumarin ligand. mdpi.com

Table 1: Antioxidant Activity of Selected 3-Carboxamido Coumarin Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Assay Type | Key Findings | Reference |

|---|---|---|---|

| N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | In vivo (EAC cells) | Significant reduction of MDA and NO levels. sdiarticle3.com | sdiarticle3.com |

| N,N′-di(4-bromophenyl)-4-hydroxycoumarin-3-carboxamide Metal Complexes | DPPH Assay | Evaluated for radical-scavenging activity. mdpi.comnih.gov | mdpi.comnih.gov |

| Various Coumarin-3-carboxamide derivatives | CUPRAC, FRAP, DPPH | Demonstrated excellent antioxidant activities. researchgate.net | researchgate.net |

Urease Inhibition Research

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a key therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and for preventing the formation of infection-induced kidney stones. nih.govnih.gov Coumarin derivatives, including those with a 3-carboxamido substitution, have emerged as a promising class of urease inhibitors due to their potential efficacy and low toxicity. nih.govresearchgate.net

A study involving the synthesis of ten N-(R-phenyl)-3-carboxamide-coumarin derivatives demonstrated their potential as urease inhibitors against Canavalia ensiformis urease (CEU). researchgate.net The in vitro screening revealed inhibitory percentages ranging from 42% to 65%. researchgate.net Structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory activity. researchgate.net

The most effective compounds from this series were 2b (R = 2-Br) and 2d (R = 4-Br), for which half-maximal inhibitory concentration (IC50) values were determined. researchgate.net Molecular docking and dynamics studies suggested that these derivatives could interact with the crucial cysteine residue (Cys592) in the active site of the enzyme, thereby blocking the access of urea. researchgate.net This highlights the importance of the coumarin nucleus as a potential pharmacophore for urease inhibition. researchgate.net

Further research on novel coumarin derivatives confirmed their potential as urease inhibitors. nih.gov In silico and in vitro studies showed that the inhibitory potential of certain coumarin derivatives is comparable to that of thiourea, a standard urease inhibitor. nih.gov For instance, aryl hydrazone derivatives featuring thiazolyl coumarin hybrids have shown good to moderate inhibitory potential against urease, with IC50 values ranging from 16.29 ± 1.1 to 256.30 ± 1.4 µM. cu.edu.tr One compound in this series proved to be a more effective inhibitor than the reference standard, acetohydroxamic acid. cu.edu.tr

The collective research underscores that the coumarin scaffold is a valuable starting point for designing new and effective urease inhibitors. nih.gov The ability to modify the 3-carboxamido group and the coumarin ring allows for the fine-tuning of inhibitory activity, paving the way for the development of novel therapeutic agents against urease-related pathologies. nih.govresearchgate.net

Table 2: Urease Inhibition by 3-Carboxamido Coumarin Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Urease | Inhibition Range / IC50 | Key Findings | Reference |

|---|---|---|---|---|

| N-(R-phenyl)-3-carboxamide-coumarins (2a-2j) | Canavalia ensiformis | 42-65% inhibition. researchgate.net | Compounds with 2-Br (2b) and 4-Br (2d) on the phenyl ring were most effective. researchgate.net | researchgate.net |

| Coumarin-indole carboxamides | Not Specified | Not Specified | Investigated as potential cholinesterase inhibitors, with urease inhibition being a related area of interest for coumarins. cu.edu.tr | cu.edu.tr |

| Thiazolyl coumarin hybrids | Jack Bean Urease | IC50: 16.29 ± 1.1 to 256.30 ± 1.4 µM. cu.edu.tr | One derivative was more potent than the standard acetohydroxamic acid. cu.edu.tr | cu.edu.tr |

| Novel Coumarin Derivatives (3a, 5a) | Not Specified | Comparable to standard thiourea. nih.gov | In vitro results confirmed in silico predictions. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of 3 Carboxamido Coumarin Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological profile of 3-carboxamido coumarin (B35378) derivatives is profoundly influenced by the type and position of substituents on the coumarin ring and the carboxamide moiety. jopir.in Research has shown that substitutions at the C-3, C-4, and C-7 positions are particularly critical in determining the pharmacological effects. jopir.innih.gov

C-3 Position: The carboxamide group at the C-3 position is a key feature for various biological activities. For instance, while a free carboxylic acid at C-3 is essential for moderate antibacterial activity against gram-positive bacteria, converting this acid to a carboxamide derivative eliminates this activity. mdpi.comresearchgate.net However, this modification can significantly enhance other properties. N-phenyl coumarin-3-carboxamides have demonstrated significantly more potent anticancer activity against HepG2 cell lines compared to their parent carboxylic acids. mdpi.com Specifically, derivatives with fluorine substitutions on the N-phenyl ring, such as 4-fluoro and 2,5-difluoro benzamide (B126) derivatives, were found to be the most potent against both HepG2 and HeLa cancer cell lines. mdpi.comresearchgate.net The introduction of a substituent at the C-3 position of the coumarin scaffold is a known strategy for inhibiting monoamine oxidases (MAOs). scienceopen.com

C-4 Position: Modifications at the C-4 position can influence receptor binding and metabolic stability. For example, a methyl group at this position typically increases lipophilicity. jopir.in In the context of anticancer activity, 4-phenyl substitution has been found to be more effective for MAO-A inhibition, whereas 3-phenyl substitution enhances MAO-B inhibition. scienceopen.com

C-7 Position: The nature of the substituent at the C-7 position often affects specificity and selectivity. scienceopen.com For MAO-B inhibition, a benzyloxy group at C-7 is more effective than diethylamino, hydroxyl, or methoxy (B1213986) groups. scienceopen.com In a series of 3-carboxamido-7-substituted coumarins tested for MAO inhibition, the most potent inhibitor featured a substitution at this position. scienceopen.com

The following table summarizes the impact of substituents on the anticancer activity of selected coumarin-3-carboxamide derivatives.

Ligand Efficiency and Optimization Strategies

The development of potent 3-carboxamido coumarin derivatives often involves strategies to optimize their binding to target enzymes. Ligand efficiency (LE) is a key metric in this process, relating the potency of a compound to its size. Optimization strategies frequently employ computational methods like molecular docking and dynamic simulations to understand and improve interactions at the molecular level. nih.govtandfonline.com

Studies on Factor XIIa (FXIIa) inhibitors based on the 3-carboxamido coumarin scaffold aimed to discover new agents with an improved physicochemical profile. nih.gov Docking experiments using a hybrid model of FXIIa helped to rationalize the activity and selectivity of the most effective compounds. nih.gov Similarly, for inhibitors of carbonic anhydrase (CA), molecular docking is used to predict the binding mode, which is then validated through simulations. tandfonline.com These studies reveal that coumarins can act as prodrugs, where the lactone ring is hydrolyzed by the target CA enzyme to form 2-hydroxycinnamic acids. These products then block the entrance to the enzyme's active site. tandfonline.com

For monoamine oxidase (MAO) inhibitors, SAR analysis has shown that the steric size of the coumarin derivative is a key factor for MAO-A inhibition. mdpi.comunich.it Smaller derivatives tend to be more potent inhibitors of MAO-A. unich.it The binding affinity for human carbonic anhydrases is largely driven by polar interactions involving the peptide backbone functionalities. mdpi.com These insights into molecular interactions are crucial for optimizing the scaffold to achieve higher potency and better selectivity.

Selectivity Profiles Across Enzyme Isoforms

A significant goal in drug design is achieving selectivity for a specific enzyme isoform to maximize therapeutic effects and minimize off-target side effects. 3-Carboxamido coumarin derivatives have shown remarkable selectivity for different isoforms of enzymes like carbonic anhydrase (CA) and monoamine oxidase (MAO).

Carbonic Anhydrase (CA) Isoforms: Many 3-carboxamido coumarin derivatives are potent and selective inhibitors of tumor-associated CA isoforms IX and XII, with little to no activity against the ubiquitous cytosolic isoforms I and II. tandfonline.commdpi.com This selectivity is highly desirable for anticancer agents. For example, a series of 3-substituted coumarins showed selective inhibition against hCA IX and hCA XII with inhibition constants (Kᵢ) in the micromolar range. tandfonline.com The sulphonamide derivative 6c was selective for hCA IX, while compounds 6a and 6d inhibited both hCA IX and hCA XII. tandfonline.com Other derivatives, such as 12b and 16b , were found to be selective for hCA XII. tandfonline.com In another study, (pseudo)-dipeptidyl coumarins 17 and 19 were identified as low nanomolar inhibitors of hCA XII with significant selectivity over hCA IX. mdpi.com

Monoamine Oxidase (MAO) Isoforms: The coumarin scaffold has proven ideal for developing selective MAO inhibitors. scienceopen.com Structural modifications allow for tuning the selectivity between the MAO-A and MAO-B isoforms. The introduction of a 3-phenyl substituent on the coumarin ring significantly enhances MAO-B inhibition, while a 4-phenyl substitution is more favorable for MAO-A inhibition. scienceopen.com The nature of the substituent at the C-7 position also plays a critical role in determining selectivity. scienceopen.com For example, smaller derivatives like compound 6 (an amino acyl coumarin) act as moderate but selective MAO-A inhibitors. mdpi.comunich.it

The following table presents the inhibitory activity and selectivity of various 3-substituted coumarin derivatives against different carbonic anhydrase isoforms.

Note: Ki values for compounds 17 and 19 against hCA IX and hCA XII are in nM, as reported in the source literature. mdpi.com

Computational and Theoretical Investigations of 3 Carboxamido Coumarin Derivatives

Molecular Docking Simulations for Ligand-Target Interactions